molecular formula C10H21N B7761865 (1R,2S)-2-tert-butylcyclohexanamine CAS No. 14765-34-5

(1R,2S)-2-tert-butylcyclohexanamine

Cat. No.: B7761865
CAS No.: 14765-34-5
M. Wt: 155.28 g/mol
InChI Key: GEYTUFUSXAMSQK-RKDXNWHRSA-N
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Description

(1R,2S)-2-tert-butylcyclohexanamine is a chiral amine with a cyclohexane ring substituted with a tert-butyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-tert-butylcyclohexanamine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 2-tert-butylcyclohexanone using a chiral catalyst. This process can be carried out under mild conditions with hydrogen gas and a suitable chiral ligand to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-tert-butylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas, and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-tert-butylcyclohexanamine is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and chiral recognition processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a candidate for the development of drugs with specific enantiomeric forms, which can have different pharmacological effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-tert-butylcyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-phenylcyclohexanamine
  • (1R,2S)-2-isopropylcyclohexanamine
  • (1R,2S)-2-methylcyclohexanamine

Uniqueness

(1R,2S)-2-tert-butylcyclohexanamine is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical and biological behaviors.

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYTUFUSXAMSQK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361537
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14765-34-5
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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